molecular formula C16H19N3O B12122408 2-methyl-3-pentyl-5aH-pyrimido[1,2-a]benzimidazol-4-one

2-methyl-3-pentyl-5aH-pyrimido[1,2-a]benzimidazol-4-one

Cat. No.: B12122408
M. Wt: 269.34 g/mol
InChI Key: KLPUNTWBRZSLKD-UHFFFAOYSA-N
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Description

2-methyl-3-pentyl-5aH-pyrimido[1,2-a]benzimidazol-4-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyrimidine and benzimidazole ring system, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[1,2-a]benzimidazoles typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. One common approach is the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization with appropriate reagents . The reaction conditions often involve heating under reflux in solvents such as pyridine .

Industrial Production Methods

Industrial production methods for 2-methyl-3-pentyl-5aH-pyrimido[1,2-a]benzimidazol-4-one may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-pentyl-5aH-pyrimido[1,2-a]benzimidazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-methyl-3-pentyl-5aH-pyrimido[1,2-a]benzimidazol-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antiviral, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-3-pentyl-5aH-pyrimido[1,2-a]benzimidazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

2-methyl-3-pentyl-5aH-pyrimido[1,2-a]benzimidazol-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

2-methyl-3-pentyl-5aH-pyrimido[1,2-a]benzimidazol-4-one

InChI

InChI=1S/C16H19N3O/c1-3-4-5-8-12-11(2)17-16-18-13-9-6-7-10-14(13)19(16)15(12)20/h6-7,9-10,14H,3-5,8H2,1-2H3

InChI Key

KLPUNTWBRZSLKD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N=C2N=C3C=CC=CC3N2C1=O)C

Origin of Product

United States

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